molecular formula C17H18N2O3 B14314850 N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide CAS No. 114090-38-9

N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide

Cat. No.: B14314850
CAS No.: 114090-38-9
M. Wt: 298.34 g/mol
InChI Key: VQFZYRXNEOIZLC-UHFFFAOYSA-N
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Description

N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is a complex organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are often used in various chemical reactions and applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide typically involves the condensation of a primary amine with an aldehyde or ketone. This reaction is known as imine formation and is usually catalyzed by an acid to speed up the process. The reaction conditions often include:

    Reactants: Primary amine and aldehyde/ketone

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Typically an organic solvent like ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Distillation: To remove water formed during the reaction and drive the equilibrium towards product formation

    Purification: Using techniques like recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction can convert the imine group back to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of a catalyst like iron(III) chloride for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction would produce the corresponding amine.

Scientific Research Applications

N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The compound’s aromatic rings also allow for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{(2E)-2-[(4-Methoxyphenyl)imino]acetyl}benzenamine N-oxide
  • N-{(2E)-2-[(4-Ethoxyphenyl)imino]acetyl}benzenamine N-oxide

Uniqueness

N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

CAS No.

114090-38-9

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(4-propoxyphenyl)iminoacetyl]benzeneamine oxide

InChI

InChI=1S/C17H18N2O3/c1-2-12-22-16-10-8-14(9-11-16)18-13-17(20)19(21)15-6-4-3-5-7-15/h3-11,13,19H,2,12H2,1H3

InChI Key

VQFZYRXNEOIZLC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N=CC(=O)[NH+](C2=CC=CC=C2)[O-]

Origin of Product

United States

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